molecular formula C17H24N2O3 B2936951 Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate CAS No. 1958100-77-0

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate

Cat. No.: B2936951
CAS No.: 1958100-77-0
M. Wt: 304.39
InChI Key: DCPISEWQHVPSMO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 4-position of the piperidine ring and a 4-formylphenyl substituent on the nitrogen atom. The aldehyde group on the phenyl ring provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, making it valuable in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)15-6-4-13(12-20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPISEWQHVPSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-formylphenylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Formation of 4-formylphenylpiperidine: This can be achieved by reacting 4-formylbenzaldehyde with piperidine under appropriate conditions.

    Introduction of the tert-butyl group: The 4-formylphenylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The piperidine ring provides structural stability and can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • Example: Compound: Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate Key Differences:
  • Substituent: A chloro-quinoline core with 3,5-difluorophenyl at position 3 replaces the 4-formylphenyl group.
  • Application: Intermediate in HIV-1 inhibitor synthesis (e.g., paltusotine) .

Heterocyclic Aromatic Systems

  • Example: Compound: Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Key Differences:
  • Substituent: A 4-cyanopyridine ring replaces the 4-formylphenyl group.
  • Properties: The cyano group offers hydrogen-bond acceptor properties, contrasting with the aldehyde’s electrophilic character. Application: Utilized in kinase inhibitor development .

Indole-Containing Derivatives

  • Example: Compound: Tert-butyl (1-(3-(5-amino-1H-indol-2-yl)phenyl)piperidin-4-yl)(2-(4-isopropylpiperazin-1-yl)ethyl)carbamate Key Differences:
  • Substituent: A 5-aminoindole-phenyl system and a piperazine-ethyl chain introduce basicity and bulkiness.
  • Functionality: The aminoindole moiety enables interactions with hydrophobic enzyme pockets, unlike the planar formylphenyl group. Application: Explored in p97 ATPase inhibition for cancer therapy .

Electron-Withdrawing Group Modifications

  • Example :
    • Compound : Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
    • Key Differences :
  • Substituent: A methylsulfonyl group replaces the 4-formylphenyl.
  • Reactivity: The sulfonyl group is a strong electron-withdrawing group, enhancing stability but reducing electrophilicity.
    • Application : Protease inhibitor scaffolds .

Acetylated Piperidine Derivatives

  • Example :
    • Compound : Tert-butyl (1-acetylpiperidin-4-yl)carbamate
    • Key Differences :
  • Substituent: An acetyl group replaces the aromatic 4-formylphenyl.
  • Stability: The acetyl group is less reactive than the aldehyde, making it suitable for stable intermediates. Application: Precursor in antiviral agent synthesis (e.g., isoquinoline derivatives) .

Structural and Functional Data Comparison

Compound Substituent Molecular Formula Key Functional Group Application Reference
Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate 4-formylphenyl C₁₇H₂₂N₂O₃ Aldehyde Drug intermediate
Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate Quinoline, 3,5-difluorophenyl C₂₅H₂₄ClF₂N₃O₂ Halogenated quinoline HIV-1 inhibitor intermediate
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyanopyridine C₁₆H₂₂N₄O₂ Cyano Kinase inhibitor intermediate
Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl C₁₁H₂₂N₂O₄S Sulfonyl Protease inhibitor scaffold
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C₁₂H₂₂N₂O₃ Acetyl Antiviral precursor

Pharmacological and Physicochemical Properties

  • Solubility : The 4-formylphenyl group increases hydrophobicity compared to pyridine or sulfonyl analogs.
  • Reactivity : The aldehyde enables Schiff base formation, critical for conjugating targeting moieties.
  • Stability : Boc-protected piperidines generally exhibit stability under basic conditions but require acidic deprotection (e.g., HCl/MeOH) .

Biological Activity

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential applications in anti-inflammatory therapies, and its mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties , particularly against Gram-positive bacteria.

  • In Vitro Studies : The compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Minimum inhibitory concentrations (MICs) were reported between 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin and linezolid .
  • Selectivity : Importantly, this compound exhibited selectivity over mammalian cell lines such as lung MCR-5 and skin BJ fibroblast cells, indicating a favorable therapeutic index .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)Activity Type
Staphylococcus aureus (MRSA)0.78Bactericidal
Enterococcus faecium (VREfm)3.125Bactericidal
Staphylococcus epidermidis1.56Bactericidal
Escherichia coli>100No activity

Anti-inflammatory Potential

The compound has also been investigated for its potential as an anti-inflammatory agent .

  • NLRP3 Inflammasome Inhibition : A study explored the modulation of the NLRP3 inflammasome, a key player in inflammatory responses. Compounds derived from similar scaffolds showed the ability to inhibit IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP. Although specific data on this compound was limited, related compounds demonstrated significant inhibition of pyroptosis in THP-1 cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Bactericidal Mechanism : The compound's effectiveness against Gram-positive bacteria suggests it may disrupt cell wall synthesis or function, although further mechanistic studies are required to elucidate this pathway.
  • Inflammatory Pathways : By inhibiting the NLRP3 inflammasome, it may reduce the production of pro-inflammatory cytokines like IL-1β, thereby modulating inflammatory responses .

Case Studies and Research Findings

Several research initiatives have focused on the pharmacological profiles of compounds related to this compound:

  • A comparative study assessed various piperidine derivatives for their activity against PfATC (aspartate transcarbamoylase), a target for anti-malarial drug development. While not directly involving this compound, it underscores the potential for similar compounds in targeting enzymatic pathways critical for pathogen survival .

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